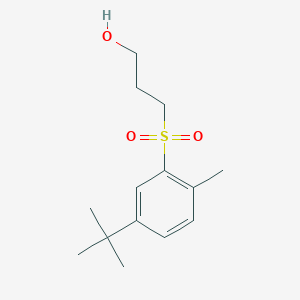![molecular formula C12H20IN3 B6640080 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that makes it of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide typically involves the reaction of 1-ethyl-2-methylguanidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt form of the compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide can be compared with other similar guanidine compounds, such as:
1-Ethyl-2-methylguanidine: Lacks the 2-methylphenylmethyl group, resulting in different biological activities and applications.
2-Methyl-3-[(2-methylphenyl)methyl]guanidine: Lacks the ethyl group, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.HI/c1-4-14-12(13-3)15-9-11-8-6-5-7-10(11)2;/h5-8H,4,9H2,1-3H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKJENYEDZMWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NC)NCC1=CC=CC=C1C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)



![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
